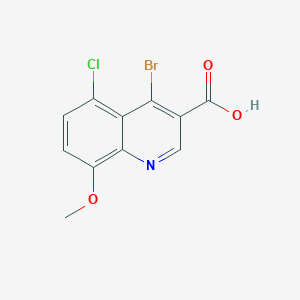

4-Bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17438524

Molecular Formula: C11H7BrClNO3

Molecular Weight: 316.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrClNO3 |

|---|---|

| Molecular Weight | 316.53 g/mol |

| IUPAC Name | 4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H7BrClNO3/c1-17-7-3-2-6(13)8-9(12)5(11(15)16)4-14-10(7)8/h2-4H,1H3,(H,15,16) |

| Standard InChI Key | LJNCOPYUCWBSQI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br |

Introduction

Chemical Identification and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-bromo-5-chloro-8-methoxyquinoline-3-carboxylic acid, reflects its substitution pattern on the quinoline core. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1378259-83-6 | |

| Molecular Formula | ||

| Molecular Weight | 316.53–316.54 g/mol | |

| SMILES Notation | COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br | |

| InChIKey | LJNCOPYUCWBSQI-UHFFFAOYSA-N |

The quinoline backbone is substituted at positions 3 (carboxylic acid), 4 (bromine), 5 (chlorine), and 8 (methoxy), creating a sterically congested structure that influences its electronic and steric properties .

Structural Analogues and Derivatives

Comparative analysis with related compounds highlights the uniqueness of this molecule:

The presence of both bromine and chlorine enhances electrophilic reactivity, making the compound a candidate for further functionalization .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived descriptors provide insights into its behavior:

-

Topological Polar Surface Area (TPSA): 48.42 Ų , indicating moderate polarity.

-

LogP: ~3.8 (estimated for ethyl ester derivative) , suggesting moderate lipophilicity.

-

Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid) and 5 acceptors (carboxylic acid, methoxy, quinoline N) .

These properties influence solubility and membrane permeability, critical for pharmaceutical applications.

Hypothesized Applications

Antibacterial Agents

Quinoline derivatives, such as the patented 8-methoxy-5-methylquinoline-3-carboxylic acid, exhibit antibacterial activity by targeting DNA gyrase . While direct evidence for the title compound is lacking, its structural similarity suggests potential efficacy against Gram-positive pathogens .

Biochemical Probes

The carboxylic acid group facilitates conjugation to proteins or biomarkers, making it a candidate for fluorescent probes or enzyme inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume